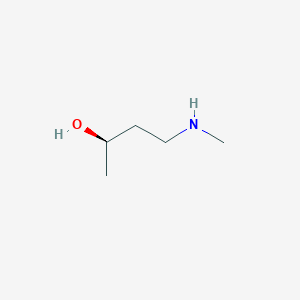

(2R)-4-(methylamino)butan-2-ol

Description

(2R)-4-(Methylamino)butan-2-ol is a chiral amino alcohol characterized by a four-carbon chain with a hydroxyl group at position 2 (R-configuration) and a methylamino group at position 4. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

(2R)-4-(methylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDGQVQQGSYMK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-(methylamino)butan-2-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as ®-2-butanol.

Methylation: The hydroxyl group of ®-2-butanol is methylated using methylamine under controlled conditions.

Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired (2R)-4-(methylamino)butan-2-ol.

Industrial Production Methods: In an industrial setting, the production of (2R)-4-(methylamino)butan-2-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: (2R)-4-(methylamino)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various amines or alcohols.

Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Secondary amines, primary alcohols.

Substitution: Halogenated derivatives, other substituted amines.

Scientific Research Applications

(2R)-4-(methylamino)butan-2-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-4-(methylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Structure Highlights | Molecular Weight (g/mol) | Key Functional Groups | CAS RN |

|---|---|---|---|---|

| (2R)-4-(Methylamino)butan-2-ol | Chiral C2 hydroxyl, C4 methylamino, butanol | 103.16 | -OH, -NH(CH3) | Not provided |

| 4-(Methylamino)pyridine [2] | Pyridine ring, C4 methylamino | 108.14 | Aromatic ring, -NH(CH3) | Not provided |

| 4-Di(methylamino)pyridine [2] | Pyridine ring, C4 dimethylamino | 136.19 | Aromatic ring, -N(CH3)2 | Not provided |

| 6-(Methylamino)hexane-1,2,3,4,5-pentol [4] | Hexane chain, five hydroxyls, C6 methylamino | ~923 [M+H]+ (LCMS) | Multiple -OH, -NH(CH3) | Not provided |

| 2-Methyl-3-buten-2-ol [3] | Branched unsaturated alcohol | 86.13 | -OH, alkene | 115-18-4 |

Key Observations:

- Aromatic vs. Aliphatic Systems: Pyridine-based analogs (e.g., 4-(methylamino)pyridine) exhibit aromaticity, enhancing electron-deficient properties critical for biological activity, whereas the aliphatic chain in (2R)-4-(methylamino)butan-2-ol may improve flexibility and hydrogen-bonding capacity .

- Complexity and Functional Density: The hexane-pentol derivative in demonstrates how increased hydroxylation and chain length elevate molecular weight (m/z 923) and likely alter pharmacokinetics compared to simpler amino alcohols .

Key Observations:

- Neuromodulatory Potency: 4-(Methylamino)pyridine outperforms 4-aminopyridine (4-AP) in enhancing voltage-activated calcium currents (IBa) at 3 mM, suggesting that methylamino substitution on aromatic systems enhances bioactivity .

- Steric and Electronic Factors: The aliphatic nature of (2R)-4-(methylamino)butan-2-ol may reduce its ability to mimic 4-AP’s effects, as aromatic systems better facilitate π-π interactions with ion channels .

Biological Activity

(2R)-4-(Methylamino)butan-2-ol, also known as 4-(methylamino)-2-butanol, is a chiral compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

- IUPAC Name : 4-(methylamino)-2-butanol

- Molecular Formula : C5H13NO

- CAS Number : 42142-55-2

- Purity : 98%

Biological Activity Overview

The biological activity of (2R)-4-(methylamino)butan-2-ol has been investigated primarily in the context of its role as a monoamine reuptake inhibitor. This mechanism is crucial for various therapeutic applications, particularly in the treatment of conditions like depression and anxiety.

(2R)-4-(methylamino)butan-2-ol functions by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and emotional regulation.

Table 1: Summary of Pharmacological Effects

Case Studies

-

Antidepressant Efficacy :

A study published in Progress in Medicinal Chemistry highlighted the effectiveness of (2R)-4-(methylamino)butan-2-ol in animal models of depression. The compound demonstrated significant reductions in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent . -

Neuroprotective Properties :

Research indicates that (2R)-4-(methylamino)butan-2-ol may exert neuroprotective effects in models of neurodegenerative diseases. The compound was shown to enhance neuronal survival rates under stress conditions, which could have implications for treating disorders like Alzheimer's disease . -

Safety Profile :

Safety assessments reveal that (2R)-4-(methylamino)butan-2-ol has a favorable safety profile at therapeutic doses. Adverse effects were minimal and comparable to those observed with established antidepressants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.